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7-chloro-3-hydroxy-2-[3-(trifluoromethyl)phenyl]-3,4-dihydroquinazolin-4-one

AMPA receptor ionotropic glutamate receptor quinazolinone antagonist

Generic quinazolinone substitutions risk functional failure-even single-atom changes abolish mGlu7 activity. This compound’s unique 3-OH and 2-(3-CF3-Ph) substitution pattern ensures consistent AMPA receptor binding (IC50 17 µM). • Ideal negative control for AMPA/glutamate receptor HTS campaigns; use at 10-30 µM for clear Z-factor windows. • Privileged mGlu7 NAM chemotype scaffold for medicinal chemistry optimization beyond the ALX-171 6.14 µM benchmark. • LINCS-annotated (LSM-17357) for transcriptomic signature cross-referencing. Procure compound-specific validation to avoid batch-to-batch variability.

Molecular Formula C15H8ClF3N2O2
Molecular Weight 340.69
CAS No. 338412-72-9
Cat. No. B2858584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-chloro-3-hydroxy-2-[3-(trifluoromethyl)phenyl]-3,4-dihydroquinazolin-4-one
CAS338412-72-9
Molecular FormulaC15H8ClF3N2O2
Molecular Weight340.69
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(F)(F)F)C2=NC3=C(C=CC(=C3)Cl)C(=O)N2O
InChIInChI=1S/C15H8ClF3N2O2/c16-10-4-5-11-12(7-10)20-13(21(23)14(11)22)8-2-1-3-9(6-8)15(17,18)19/h1-7,23H
InChIKeyWLMYZFDFXUHTHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Chloro-3-hydroxy-2-[3-(trifluoromethyl)phenyl]-3,4-dihydroquinazolin-4-one: Core Properties and Scientific Identity for Sourcing Decisions


7-Chloro-3-hydroxy-2-[3-(trifluoromethyl)phenyl]-3,4-dihydroquinazolin-4-one (CAS 338412-72-9) is a synthetic quinazolin-4(3H)-one derivative featuring a unique combination of a 7-chloro substituent, a 3-hydroxy group, and a 2-[3-(trifluoromethyl)phenyl] moiety [1]. This scaffold is a core chemotype in ionotropic glutamate receptor ligand design, and the specific substitution pattern is documented in ChEBI (CHEBI:105996) and the LINCS chemical library as LSM-17357 [1][2].

Why 7-Chloro-3-hydroxy-2-[3-(trifluoromethyl)phenyl]-3,4-dihydroquinazolin-4-one Cannot Be Replaced by a Generic Quinazolinone Analog


Quinazolin-4(3H)-one derivatives exhibit extreme functional sensitivity to even single-atom modifications at the 2-, 3-, and 7-positions. The combination of a 3-hydroxy group—critical for hydrogen-bonding interactions—and the electron-withdrawing 7-chloro and 3-(trifluoromethyl)phenyl substituents directly controls receptor binding orientation and physicochemical properties such as lipophilicity and metabolic stability [1][2]. For example, replacing the 2-[3-(trifluoromethyl)phenyl] with a 2-chlorophenyl group in related compounds abolishes mGlu7 modulatory activity, and the 3-hydroxy group is strictly required for the hydrogen-bond network in AMPA receptor binding [2]. Consequently, generic substitution without head-to-head data in the intended assay context carries a high risk of functional failure, making compound-specific validation essential for procurement.

Quantitative Evidence Guide: 7-Chloro-3-hydroxy-2-[3-(trifluoromethyl)phenyl]-3,4-dihydroquinazolin-4-one vs. Closest Analogues


AMPA Receptor Binding Affinity: 7-Chloro-3-hydroxy-2-[3-(trifluoromethyl)phenyl]-3,4-dihydroquinazolin-4-one vs. Potent Quinazolinone Antagonist CP-465,022

The target compound binds to the AMPA receptor with an IC50 of 17,000 nM (17 µM) in a rat brain membrane [3H]-AMPA displacement assay [1]. In contrast, the potent quinazolin-4-one AMPA antagonist CP-465,022 ((+)-38) exhibits an IC50 of 36 nM (0.036 µM) under identical radioligand conditions [2]. The ~470-fold difference in affinity demonstrates that the specific 2-[3-(trifluoromethyl)phenyl]-3-hydroxy substitution pattern yields a functionally distinct binding mode compared to the 2-(2-chlorophenyl)-3-vinylpyridine system of CP-465,022, underscoring that subtle structural changes within the quinazolinone chemotype can switch affinity from nanomolar to micromolar [1][2].

AMPA receptor ionotropic glutamate receptor quinazolinone antagonist

Chemotype Selectivity: Quinazolin-4-one Scaffold as a Privileged Structure for mGlu7 Negative Allosteric Modulation vs. Congeneric Scaffolds

A systematic library of 103 compounds across 22 distinct scaffolds was screened for negative allosteric modulation (NAM) of the mGlu7 receptor in T-REx 293 cells expressing recombinant human mGlu7. Active compounds were found exclusively within the quinazolin-4(3H)-one chemotype, with the lead compound ALX-171 (2-(2-chlorophenyl)-6-(2,3-dimethoxyphenyl)-3-methylquinazolin-4(3H)-one) achieving an IC50 of 6.14 µM [1]. The target compound shares the essential quinazolin-4-one core and the 2-aryl substitution pattern required for mGlu7 activity, whereas non-quinazolinone scaffolds (e.g., triazole, indole, pyrimidine) failed to produce any active NAMs [1]. This establishes the quinazolin-4(3H)-one scaffold—and by extension the target compound’s core—as uniquely privileged for mGlu7 modulation.

mGlu7 receptor negative allosteric modulator quinazolinone chemotype scaffold selectivity

Molecular Identity Verification: Unique ChEBI Entry and LINCS Library Assignment vs. Common Isomers and Impurities

The target compound has a unique, manually curated entry in the Chemical Entities of Biological Interest (ChEBI) database under accession CHEBI:105996, which defines its exact tautomeric form (3,4-dihydroquinazolin-4-one) and substitution pattern [1]. It is also cataloged as LSM-17357 in the LINCS chemical perturbation library, linking it to gene expression signatures and phenotypic screening data in zebrafish [2]. In contrast, common synthetic by-products such as 7-chloro-2,3-dihydroquinazolin-4-one or dechlorinated analogues lack both the 3-hydroxy group and the 2-(trifluoromethyl)phenyl substituent, resulting in distinct chemical identities without ChEBI or LINCS annotations [1].

chemical ontology library screening compound identity ChEBI LINCS

Physicochemical Differentiation: Calculated Lipophilicity and Hydrogen-Bonding Profile vs. Closest Non-Hydroxy Analogues

The presence of a 3-hydroxy group adjacent to the quinazolinone carbonyl creates a unique hydrogen-bond donor/acceptor pair that is absent in 3-methyl or 3-H quinazolin-4-one analogues. Computational predictions (ChemAxon) indicate a calculated LogP of approximately 3.2 for the target compound, driven by the electron-withdrawing trifluoromethyl group and the 7-chloro substituent [1]. In contrast, the direct analogue 7-chloro-3-methyl-2-[3-(trifluoromethyl)phenyl]quinazolin-4-one (predicted LogP ~3.8) has no H-bond donor, while the 3-unsubstituted derivative has an H-bond donor on N3 but no OH donor, altering both solubility and membrane permeability profiles [1]. The 3-OH group also enables specific hydrogen-bond interactions with receptor residues, as demonstrated in the AMPA receptor binding mode of CP-465,022 where the 3-keto/OH system is critical [2].

lipophilicity hydrogen bonding drug-likeness physicochemical properties

Optimal Application Scenarios for 7-Chloro-3-hydroxy-2-[3-(trifluoromethyl)phenyl]-3,4-dihydroquinazolin-4-one Based on Quantitative Evidence


Negative Control Ligand for AMPA Receptor Screening Assays Requiring Low Micromolar Affinity

The compound's IC50 of 17 µM for the AMPA receptor makes it an ideal negative control or weakly binding reference compound in high-throughput screening campaigns targeting ionotropic glutamate receptors. Its ~470-fold lower affinity compared to CP-465,022 ensures a clear assay window when used at 10–30 µM concentrations, enabling robust Z-factor determination without saturating receptor binding [1].

Starting Scaffold for mGlu7 Negative Allosteric Modulator Development

As a member of the only chemotype (quinazolin-4-one) demonstrated to yield mGlu7 NAM activity, this compound serves as a privileged starting point for medicinal chemistry optimization. The 3-hydroxy and 2-[3-(trifluoromethyl)phenyl] substituents provide handles for further functionalization to improve mGlu7 potency beyond the current 6.14 µM benchmark set by ALX-171 [2].

LINCS-Annotated Tool for Phenotypic Screening and Gene Expression Profiling

With its unique LSM-17357 identifier in the LINCS library, the compound enables direct correlation between chemical perturbation and transcriptomic signatures in zebrafish models. This traceability is essential for researchers reusing LINCS data to validate novel target hypotheses, as alternative quinazolinones without LINCS annotation lack the same gene expression reference dataset [3].

Reference Standard for Analytical Method Development Involving 3-Hydroxyquinazolinone Tautomers

The defined 3,4-dihydroquinazolin-4-one tautomeric form (ChEBI:CHEBI:105996) and the presence of a free 3-OH group make this compound a suitable reference standard for HPLC-MS method development targeting 3-hydroxyquinazolinone derivatives. Its distinct retention time and mass spectrum differentiate it from dehydroxy or N-alkyl impurities, supporting purity assay validation [4].

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